

A Technical Guide to Bromazolam-d5 for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Bromazolam-d5	
Cat. No.:	B10829101	Get Quote

Introduction

Bromazolam-d5 is the deuterated analog of Bromazolam, a novel triazolobenzodiazepine. Due to its chemical and physical similarities to the parent compound, with the key difference of a higher mass, Bromazolam-d5 serves as an ideal internal standard for the quantification of Bromazolam in various biological and seized material samples using mass spectrometry-based methods.[1][2] This technical guide provides an in-depth overview of Bromazolam-d5, including its chemical properties, relevant experimental protocols for its use, and its parent compound's mechanism of action and metabolic pathways.

Chemical and Physical Data

While a specific CAS number for **Bromazolam-d5** is not separately assigned, it is a deuterated form of Bromazolam, which has the CAS number 71368-80-4.[3][4]

Table 1: Physicochemical Properties of Bromazolam-d5



Property	Value	Source
Formal Name	8-bromo-1-methyl-6-(phenyl-d5)-4H-[5][6][7]triazolo[4,3-a] [5][7]benzodiazepine	Cayman Chemical
Molecular Formula	C17H8D5BrN4	Cayman Chemical
Molecular Weight	358.3 g/mol	Cayman Chemical
Purity	≥99% deuterated forms (d1-d5)	Cayman Chemical
Typically 95%	BenchChem	
Appearance	Crystalline solid	WHO
White solid	WHO	

Table 2: Solubility Data for Bromazolam-d5

Solvent	Solubility	Source
Dimethylformamide (DMF)	30 mg/mL	Cayman Chemical
Dimethyl sulfoxide (DMSO)	20 mg/mL	Cayman Chemical
Ethanol	10 mg/mL	Cayman Chemical
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	Cayman Chemical

Experimental Protocols

Bromazolam-d5 is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the detection and quantification of Bromazolam. Below are outlines of typical experimental protocols.

Quantification of Bromazolam in Blood using LC-MS/MS

This protocol is adapted from methodologies used for the analysis of novel benzodiazepines in biological matrices.



- a. Sample Preparation: Protein Precipitation
- To a 400 μL aliquot of postmortem blood in a borosilicate glass culture tube, add 25 μL of an internal standard solution containing Bromazolam-d5 in acetonitrile (e.g., 500 ng/mL).[6]
- Add 1 mL of ice-cold acetonitrile (-10°C) to the tube.
- Vortex the mixture for 5 minutes to precipitate proteins.
- Centrifuge the tubes at 3,500 RPM for 10 minutes.
- Transfer 800 μL of the supernatant to a new culture tube.[6]
- Evaporate the supernatant to dryness under a stream of nitrogen gas for approximately 40 minutes.
- Reconstitute the dried extract with 200 μL of a solution of deionized water and methanol (90:10), vortex for 5 seconds, and transfer to an autosampler vial for analysis.[6]
- b. Instrumental Analysis: LC-MS/MS
- Liquid Chromatography (LC):
 - Column: A C18 column is commonly used for separation.[8]
 - Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution with a modifier (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile.[3]
 - Run Time: An instrument run-time is typically around 8 minutes.[8]
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive mode is generally used.[8]
 - Detection: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity. Precursor to product ion transitions for both Bromazolam and Bromazolam-d5 are monitored.[8]



c. Method Validation

To ensure the reliability of the analytical method, a full validation should be performed, assessing parameters such as:

- Linearity (using a calibration curve)
- Limit of Detection (LoD) and Limit of Quantitation (LoQ)
- Precision and Accuracy
- Matrix Effects
- Recovery

Synthesis of Bromazolam-d5

The synthesis of **Bromazolam-d5** would follow the general synthesis route for Bromazolam, but would incorporate a deuterated precursor. For example, deuterated aniline or another deuterated phenyl-containing intermediate would be used in the initial steps of the synthesis.

A general synthesis of the non-deuterated Bromazolam involves the following steps:

- A solution of 7-bromo-5-phenyl-1,4-benzodiazepine-2-one in dry THF is cooled in an icewater bath.[7]
- Sodium hydride is added, followed by di-4-morpholinylphosphinic chloride.
- A solution of acetylhydrazide in dry butanol is then added.[7]
- The solvents are evaporated, and the residue is dissolved in butanol and heated to reflux.
- The final product is purified by flash chromatography.[7]

To synthesize **Bromazolam-d5**, a (phenyl-d5)-containing starting material would be used in a similar reaction sequence.

Signaling and Metabolic Pathways



Mechanism of Action

Bromazolam, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, which increases the affinity of the neurotransmitter gamma-aminobutyric acid (GABA) for its binding site. This enhanced GABAergic activity leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.[6]

Caption: Mechanism of action of Bromazolam at the GABA-A receptor.

Metabolic Pathway of Bromazolam

The biotransformation of Bromazolam occurs in two phases. Phase I involves oxidation reactions primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGT).

Phase I Metabolism:

- Hydroxylation: Key metabolites include 4-hydroxylated bromazolam, α-hydroxy bromazolam,
 α-4-dihydroxy-bromazolam, and phenyl-hydroxy bromazolam.[5]
- CYP Enzymes Involved: CYP3A4 is the main enzyme involved in the formation of hydroxylated metabolites. CYP2B6, CYP2C19, CYP3A5, and CYP2C9 also contribute to the formation of various Phase I metabolites.[5]

Phase II Metabolism:

- Glucuronidation: The Phase I metabolites undergo glucuronidation to form more watersoluble conjugates for excretion.
- UGT Enzymes Involved: UGT1A4 and UGT2B10 are involved in the N-glucuronidation of Bromazolam. Other UGT isoforms such as UGT2B4, UGT1A3, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 are responsible for the glucuronidation of the hydroxylated metabolites.

Caption: Metabolic pathway of Bromazolam.



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